Methyl 7-fluoro-1H-indole-5-carboxylate
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Overview
Description
Methyl 7-fluoro-1H-indole-5-carboxylate: is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylate group at the 5th position on the indole ring. It is a white to light yellow crystalline solid that is soluble in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-fluoro-1H-indole-5-carboxylate typically involves the introduction of a fluorine atom and a carboxylate group onto the indole ring. One common method is the Leimgruber-Batcho indole synthesis, which involves the cyclization of an appropriate precursor. The reaction conditions often include the use of strong acids or bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-fluoro-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Chemistry: In chemistry, Methyl 7-fluoro-1H-indole-5-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It is often used in the development of new drugs and therapeutic agents due to its ability to bind to multiple receptors with high affinity .
Medicine: In medicine, derivatives of this compound have shown potential as antiviral, anti-inflammatory, and anticancer agents. They are being explored for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of Methyl 7-fluoro-1H-indole-5-carboxylate involves its interaction with specific molecular targets in the body. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- Methyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
Comparison: Methyl 7-fluoro-1H-indole-5-carboxylate is unique due to the specific positioning of the fluorine atom and the carboxylate group on the indole ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the fluorine atom at the 7th position may enhance its binding affinity to certain biological targets, making it more effective in certain applications .
Properties
IUPAC Name |
methyl 7-fluoro-1H-indole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONJGOKZTQSBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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